(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol
Description
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is a synthetic compound characterized by the presence of multiple trifluoromethyl groups and a hydroxyl group on the pentanone backbone
Properties
CAS No. |
101931-72-0 |
|---|---|
Molecular Formula |
C12H10F6N4O5 |
Molecular Weight |
404.22 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C12H10F6N4O5/c1-6(5-10(23,11(13,14)15)12(16,17)18)19-20-8-3-2-7(21(24)25)4-9(8)22(26)27/h2-4,20,23H,5H2,1H3/b19-6- |
InChI Key |
ROFRLYREHGHRDM-SWNXQHNESA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
Synonyms |
5,5,5-Trifluoro-4-(trifluoromethyl)-4-hydroxy-2-pentanone 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone typically involves the reaction of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5,5,5-Trifluoro-4-oxo-4-trifluoromethyl-2-pentanone.
Reduction: Formation of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-diaminophenylhydrazone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for fluorinated compounds.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate
- 4-(Trifluoromethyl)benzonitrile
- 7-Hydroxy-4-(trifluoromethyl)coumarin
- 2-Pentanone, 4-hydroxy-1-phenoxy-5,5,5-trifluoro-4-(trifluoromethyl)-
Uniqueness
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is unique due to the presence of both trifluoromethyl and dinitrophenylhydrazone groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
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